molecular formula C8H16N2 B13607673 4-(Isopropyl(methyl)amino)butanenitrile

4-(Isopropyl(methyl)amino)butanenitrile

Cat. No.: B13607673
M. Wt: 140.23 g/mol
InChI Key: DBHFHGLQXFGRCB-UHFFFAOYSA-N
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Description

4-(Isopropyl(methyl)amino)butanenitrile is an organic compound with the molecular formula C8H16N2. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with an isopropyl(methyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of nitriles often involves ammoxidation, where an alcohol (such as butanol) reacts with ammonia and oxygen to form the nitrile. This method is efficient and widely used in large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: Nitriles can undergo hydrolysis to form carboxylic acids or amides, depending on the reaction conditions.

    Substitution: The cyano group in nitriles can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst.

    Hydrolysis Agents: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

    Substitution Reagents: Ammonia, alkyl halides.

Major Products Formed

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids, amides.

    Substitution: Amines, other substituted nitriles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isopropyl(methyl)amino)butanenitrile is unique due to the presence of both the isopropyl(methyl)amino group and the cyano group, which provide distinct reactivity and potential for diverse applications. Its structure allows for specific interactions in biological systems, making it valuable in pharmaceutical research .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

4-[methyl(propan-2-yl)amino]butanenitrile

InChI

InChI=1S/C8H16N2/c1-8(2)10(3)7-5-4-6-9/h8H,4-5,7H2,1-3H3

InChI Key

DBHFHGLQXFGRCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCCC#N

Origin of Product

United States

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